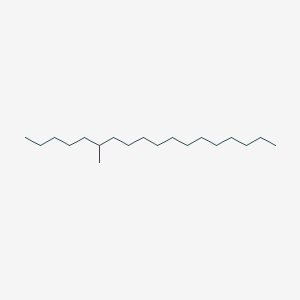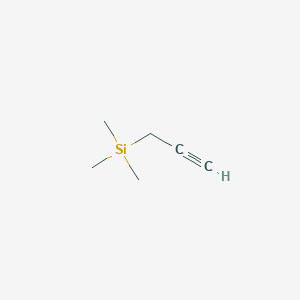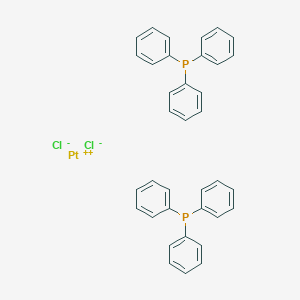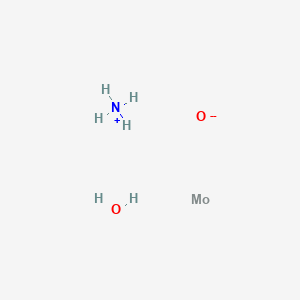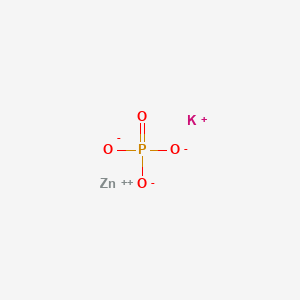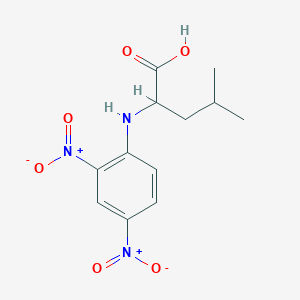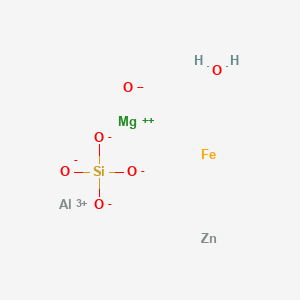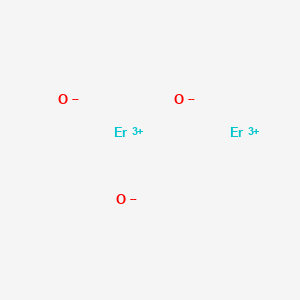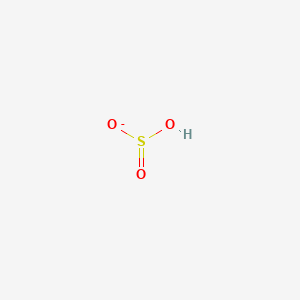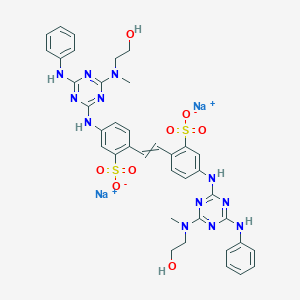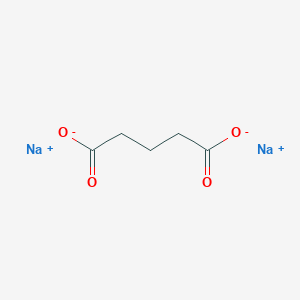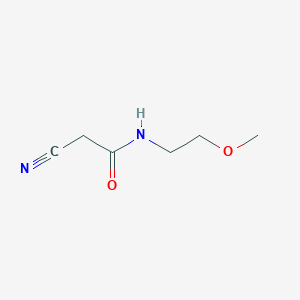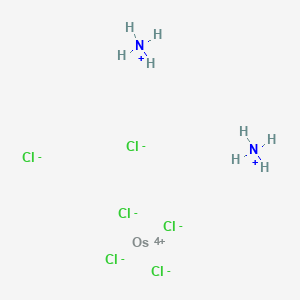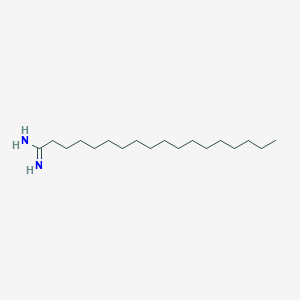
Octadecanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanimidamide, also known as ODA, is a synthetic compound that belongs to the family of amides. It has a long hydrocarbon chain of 18 carbon atoms and an amide group (-CONH2) at one end. ODA has been widely used in scientific research due to its unique properties, such as its ability to form self-assembled monolayers on various surfaces.
科学的研究の応用
Octadecanimidamide has been widely used in scientific research due to its unique properties. It can form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. Octadecanimidamide monolayers have been used for the fabrication of biosensors, microfluidic devices, and other nanotechnology applications. Octadecanimidamide has also been used as a surfactant in emulsion polymerization and as a lubricant additive in engine oils.
作用機序
The mechanism of action of Octadecanimidamide is not fully understood. However, it is believed that Octadecanimidamide forms a monolayer on the surface of the substrate, which can modify the surface properties, such as wettability, adhesion, and friction. Octadecanimidamide can also interact with other molecules on the surface, such as proteins and enzymes, which can affect their activity and function.
生化学的および生理学的効果
Octadecanimidamide has been shown to have antimicrobial properties. It can inhibit the growth of various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Octadecanimidamide has also been shown to have anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in macrophages.
実験室実験の利点と制限
Octadecanimidamide has several advantages for lab experiments. It can form self-assembled monolayers on various surfaces, which can modify the surface properties and enable the fabrication of biosensors and other nanotechnology applications. Octadecanimidamide is also relatively easy to synthesize and purify. However, Octadecanimidamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood. Octadecanimidamide can also be difficult to handle due to its hydrophobic nature.
将来の方向性
There are several future directions for the research on Octadecanimidamide. One direction is to investigate its potential as a drug delivery system. Octadecanimidamide monolayers can be functionalized with various molecules, such as drugs and antibodies, which can target specific cells and tissues. Another direction is to study its effects on living organisms, such as its toxicity and pharmacokinetics. Octadecanimidamide can also be used for the fabrication of advanced materials, such as superhydrophobic surfaces and self-healing coatings. Finally, the development of new synthesis methods and modification strategies can further improve the properties and applications of Octadecanimidamide.
合成法
Octadecanimidamide can be synthesized through the reaction between octadecylamine and phosgene. The reaction produces Octadecanimidamide and hydrochloric acid as a byproduct. The purity of Octadecanimidamide can be improved through recrystallization from an appropriate solvent.
特性
CAS番号 |
14587-26-9 |
|---|---|
製品名 |
Octadecanimidamide |
分子式 |
C18H38N2 |
分子量 |
282.5 g/mol |
IUPAC名 |
octadecanimidamide |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H3,19,20) |
InChIキー |
AAUVMHNVCYAQBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=N)N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=N)N |
その他のCAS番号 |
14587-26-9 |
同義語 |
octadecanimidamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




